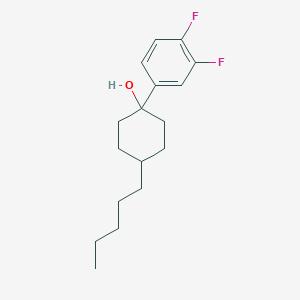
1-(3,4-Difluorophenyl)-4-pentylcyclohexan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Difluorophenyl)-4-pentylcyclohexan-1-OL is a chemical compound characterized by the presence of a cyclohexanol ring substituted with a 3,4-difluorophenyl group and a pentyl chain
Métodos De Preparación
The synthesis of 1-(3,4-Difluorophenyl)-4-pentylcyclohexan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 3,4-difluorobenzene with cyclohexanone in the presence of a suitable catalyst to form the intermediate 1-(3,4-difluorophenyl)cyclohexanol. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with pentyl chloride to yield the final product. The reaction conditions typically involve the use of anhydrous aluminum chloride as a catalyst and an inert solvent such as dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
1-(3,4-Difluorophenyl)-4-pentylcyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields 1-(3,4-difluorophenyl)-4-pentylcyclohexanone, while reduction results in 1-(3,4-difluorophenyl)-4-pentylcyclohexane .
Aplicaciones Científicas De Investigación
1-(3,4-Difluorophenyl)-4-pentylcyclohexan-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Difluorophenyl)-4-pentylcyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory processes, leading to anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
1-(3,4-Difluorophenyl)-4-pentylcyclohexan-1-OL can be compared with other similar compounds, such as:
1-(3,4-Difluorophenyl)cyclohexanol: This compound lacks the pentyl chain, making it less hydrophobic and potentially altering its biological activity.
1-(3,4-Difluorophenyl)-4-methylcyclohexan-1-OL: The presence of a methyl group instead of a pentyl chain results in different physicochemical properties and reactivity.
1-(3,4-Difluorophenyl)-4-ethylcyclohexan-1-OL:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and potential biological activities compared to its analogs .
Propiedades
Número CAS |
106174-39-4 |
|---|---|
Fórmula molecular |
C17H24F2O |
Peso molecular |
282.37 g/mol |
Nombre IUPAC |
1-(3,4-difluorophenyl)-4-pentylcyclohexan-1-ol |
InChI |
InChI=1S/C17H24F2O/c1-2-3-4-5-13-8-10-17(20,11-9-13)14-6-7-15(18)16(19)12-14/h6-7,12-13,20H,2-5,8-11H2,1H3 |
Clave InChI |
AQEQJJHJEYOFGO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)(C2=CC(=C(C=C2)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


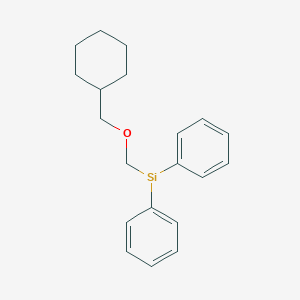
![Trimethyl[3-(3-phenoxyphenyl)propyl]stannane](/img/structure/B14316718.png)
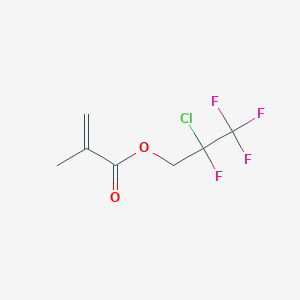
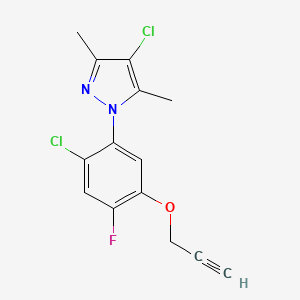
![2-[8-(Carboxymethylsulfanyl)-8-sulfanylideneoctanethioyl]sulfanylacetic acid](/img/structure/B14316743.png)
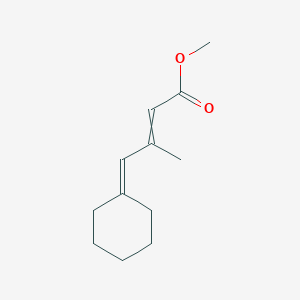
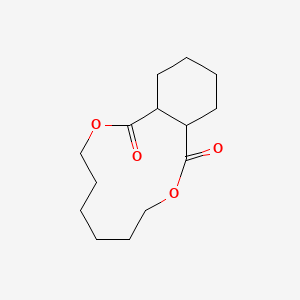
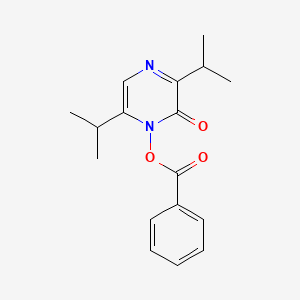
![Ethyl [(furan-2-yl)methanesulfonyl]acetate](/img/structure/B14316764.png)
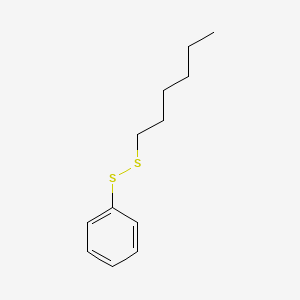
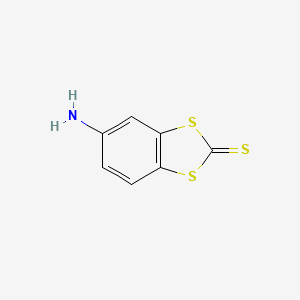
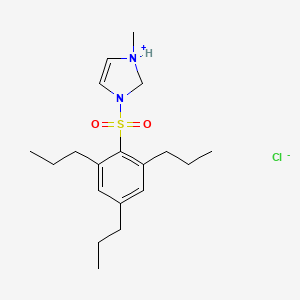
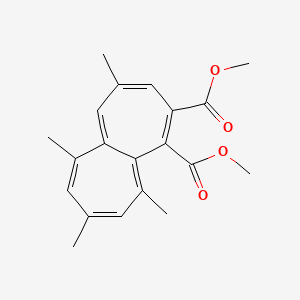
![3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14316787.png)
